2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydroisoindolo[2,1-a]quinolin-11-ones, which are structurally related to the compound , can be achieved through various methods. One common approach involves a one-pot multicomponent Povarov reaction starting from anilines, alkenes (such as trans-anethole, methyl eugenol, and indene), and 2-formylbenzoic acid. Different eutectic solvents bearing Lewis or Brønsted acids are evaluated as reaction media and catalysts . Another method involves the three-component imino Diels–Alder reaction of anilines, o-phthalaldehyde, and dienophiles .
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to achieve high yields and purity. The use of reusable solvents and catalysts, as well as mild reaction conditions, are key factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include Lewis acids, Brønsted acids, and various dienophiles. The reaction conditions often involve mild temperatures and the use of eutectic solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various derivatives of dihydroisoindoloquinolines and isoindoloquinolines, which have shown significant biological activities .
Scientific Research Applications
Chemistry
In chemistry, the compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound has been studied for its potential antitumor activities. It has shown cytotoxic activity against various cancer cell lines, making it a promising candidate for further investigation .
Medicine
In medicinal chemistry, the compound’s ability to inhibit enzymes such as Topo II and DNA gyrase has been explored. These enzymes are critical for DNA replication and cell division, making the compound a potential therapeutic agent for cancer treatment .
Industry
In the industrial sector, the compound’s synthesis and derivatives are of interest for the development of new materials and pharmaceuticals. The use of reusable solvents and catalysts in its production also aligns with sustainable practices .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it has been identified as a selective ligand of telomeric RNA G-quadruplexes, which are potential therapeutic targets for cancer treatment . The interaction with these targets can inhibit the replication of cancer cells, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- 5-aryl-dihydroisoindolo[2,1-a]quinolin-11-ones
- 5-vinyl dihydroisoindolo[2,1-a]quinolin-11-ones
- 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-dione
Uniqueness
The compound’s unique structure, which includes both isoindoloquinazoline and thiadiazole moieties, sets it apart from other similar compounds.
Properties
Molecular Formula |
C21H17N5O4S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide |
InChI |
InChI=1S/C21H17N5O4S/c1-30-11-17-23-24-21(31-17)22-16(27)10-25-18-12-6-2-3-7-13(12)20(29)26(18)15-9-5-4-8-14(15)19(25)28/h2-9,18H,10-11H2,1H3,(H,22,24,27) |
InChI Key |
UADMVHYBIJWBJG-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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